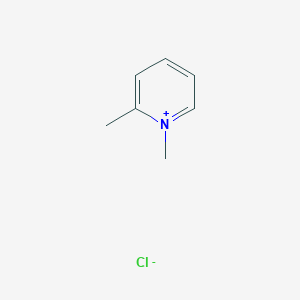
1,2-Dimethylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylpyridinium chloride (DMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium salt that is soluble in water and organic solvents. DMP is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylpyridinium chloride is mainly attributed to its ability to act as an electron acceptor. 1,2-Dimethylpyridinium chloride can accept electrons from various substrates, resulting in the formation of a radical cation intermediate. This intermediate can then undergo subsequent reactions, leading to the formation of the desired product.
Effets Biochimiques Et Physiologiques
1,2-Dimethylpyridinium chloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dimethylpyridinium chloride can induce DNA damage and apoptosis in cancer cells. 1,2-Dimethylpyridinium chloride has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Dimethylpyridinium chloride in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experimental setups. However, one of the limitations of using 1,2-Dimethylpyridinium chloride is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,2-Dimethylpyridinium chloride. One potential area of research is the development of new synthetic methods for the production of 1,2-Dimethylpyridinium chloride. Another area of research is the investigation of the potential therapeutic applications of 1,2-Dimethylpyridinium chloride in various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,2-Dimethylpyridinium chloride and its effects on various biological systems.
Conclusion:
In conclusion, 1,2-Dimethylpyridinium chloride (1,2-Dimethylpyridinium chloride) is a versatile chemical compound that has numerous applications in scientific research. Its unique properties make it an ideal substrate for various enzymatic reactions and organic transformations. Further research is needed to fully understand the potential therapeutic applications of 1,2-Dimethylpyridinium chloride and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 1,2-Dimethylpyridinium chloride can be achieved by several methods. One of the most common methods is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1,2-Dimethylpyridinium chloride has been extensively studied for its potential applications in various scientific research fields. In organic chemistry, 1,2-Dimethylpyridinium chloride is used as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. In biochemistry, 1,2-Dimethylpyridinium chloride is used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. 1,2-Dimethylpyridinium chloride is also used as a model substrate for studying the mechanism of action of various enzymes.
Propriétés
Numéro CAS |
1121-26-2 |
|---|---|
Nom du produit |
1,2-Dimethylpyridinium chloride |
Formule moléculaire |
C7H10ClN |
Poids moléculaire |
143.61 g/mol |
Nom IUPAC |
1,2-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C7H10N.ClH/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PLHHTYOBMWPGQX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1C.[Cl-] |
SMILES canonique |
CC1=CC=CC=[N+]1C.[Cl-] |
Autres numéros CAS |
1121-26-2 |
Synonymes |
1,6-dimethylpyridine chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



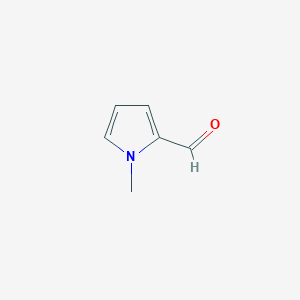
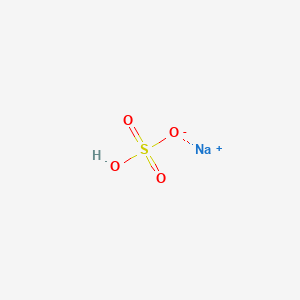
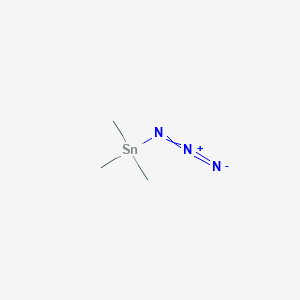

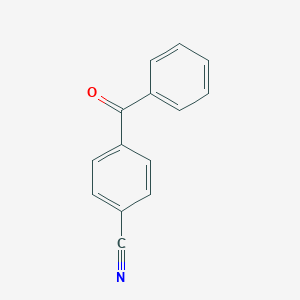
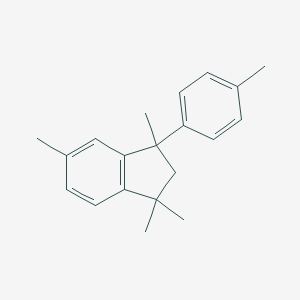
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
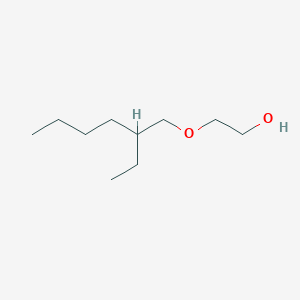
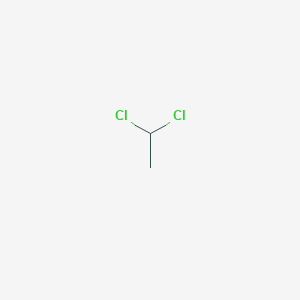
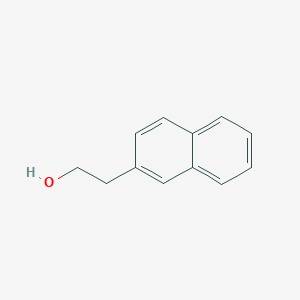
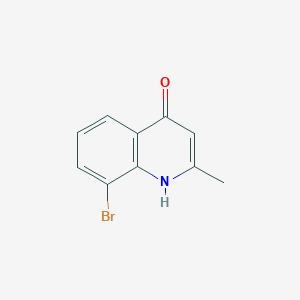
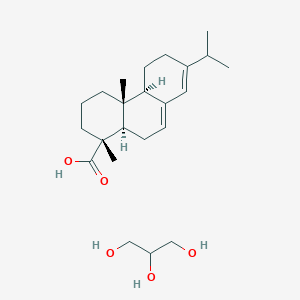
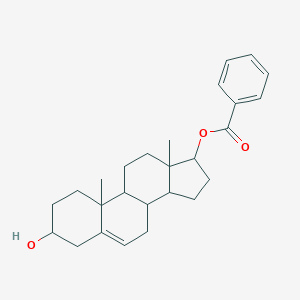
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)